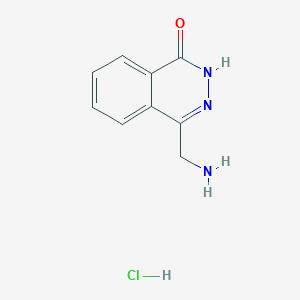

4-(aminomethyl)phthalazin-1(2H)-one hydrochloride

Description

Phthalazinone Scaffold: Significance in Drug Discovery Research

The phthalazinone scaffold, characterized by a fused benzene and pyridazine ring system, has emerged as a critical pharmacophore in modern drug discovery. Its structural versatility enables interactions with diverse biological targets, making it a cornerstone for designing novel therapeutic agents. The scaffold’s nitrogen-rich heterocyclic architecture facilitates hydrogen bonding and π-π stacking interactions, enhancing binding affinity to enzymes and receptors. For example, modifications at the 4-position of the phthalazinone core, such as the introduction of an aminomethyl group, have been shown to optimize pharmacokinetic properties while maintaining target selectivity. This adaptability has led to the development of compounds with activities spanning anticancer, anti-inflammatory, and antimicrobial domains.

Historical Context and Research Evolution

The exploration of phthalazinones began in the mid-20th century, with early studies focusing on their synthetic accessibility and preliminary biological screening. A pivotal shift occurred in the 2000s when advances in combinatorial chemistry and structure-based drug design enabled systematic modifications of the core scaffold. The synthesis of 4-(aminomethyl)phthalazin-1(2H)-one derivatives gained prominence following the discovery of their inhibitory effects on Protein Arginine Methyltransferase 5 (PRMT5) in MTAP-deleted cancers. Landmark studies, such as those by Vila et al. (2015) and Terán et al. (2019), cataloged synthetic methodologies and structure-activity relationships (SAR), establishing a framework for rational drug design. The integration of computational modeling further accelerated the identification of derivatives with enhanced target specificity, such as MRTX1719, a clinical-stage PRMT5 inhibitor derived from this scaffold.

Pharmacological Versatility of the Phthalazinone Core

The phthalazinone core exhibits broad pharmacological versatility, driven by its ability to modulate multiple signaling pathways. Key mechanisms include:

- Enzyme Inhibition : Derivatives inhibit kinases (e.g., Aurora-A, EGFR), topoisomerases, and methyltransferases (e.g., PRMT5), disrupting cancer cell proliferation.

- Receptor Antagonism : Interaction with G-protein-coupled receptors (GPCRs) and nuclear receptors underpins anti-inflammatory and cardiovascular applications.

- Epigenetic Modulation : PRMT5-MTA complex inhibition alters histone methylation patterns, inducing apoptosis in MTAP-deficient tumors.

The following table summarizes select biological activities of phthalazinone derivatives:

Research Significance of 4-(Aminomethyl)phthalazin-1(2H)-one

4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride represents a strategic advancement in phthalazinone-based therapeutics. Its aminomethyl substituent enhances solubility and bioavailability compared to unmodified analogs, addressing historical limitations of the scaffold. Preclinical studies highlight its dual role as a standalone agent and a precursor for complex conjugates. For instance, coupling with dithiocarbamate groups yielded hybrids with nanomolar cytotoxicity against ovarian (A2780) and breast (MCF-7) cancer cells. Additionally, its capacity to form stable coordination complexes with Cu(II) ions has spurred interest in metallodrug applications.

Properties

IUPAC Name |

4-(aminomethyl)-2H-phthalazin-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-5-8-6-3-1-2-4-7(6)9(13)12-11-8;/h1-4H,5,10H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMHMCSNUDFQCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)phthalazin-1(2H)-one hydrochloride typically involves the reaction of phthalazinone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)phthalazin-1(2H)-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted phthalazinones, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(aminomethyl)phthalazin-1(2H)-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)phthalazin-1(2H)-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Phthalazinone Derivatives

Phthalazinone derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a detailed comparison of 4-(aminomethyl)phthalazin-1(2H)-one hydrochloride with structurally related compounds:

Table 1: Comparative Analysis of Phthalazinone Derivatives

Key Structural and Functional Differences

Substituent-Driven Target Specificity: The aminomethyl group in the target compound enables binding to the PRMT5•MTA complex, a mechanism distinct from the chlorobenzyl and azepane groups in Azelastine, which confer histamine antagonism . Derivatives with arylpiperazine moieties (e.g., 4-(4-methyl-phenyl)phthalazinones) selectively modulate alpha1-adrenergic receptors, highlighting how side-chain modifications redirect therapeutic targets .

Anticancer vs. Anti-Inflammatory Applications: The target compound’s role in PRMT5 inhibition contrasts with Azelastine’s anti-allergic properties and other phthalazinones’ applications in antimicrobial or vasorelaxant therapies .

Synthetic Complexity :

- Azelastine’s synthesis involves multi-step cyclocondensation and alkylation , whereas the target compound’s fragment-based optimization leverages X-ray crystallography for structure-guided design .

Cytotoxicity Profiles: Oxadiazole-substituted phthalazinones (e.g., compound 1 in ) demonstrate anti-proliferative activity against cancer cells, but with varying potency compared to the PRMT5-targeting efficacy of this compound .

Mechanistic Insights

- PRMT5•MTA Inhibition : The target compound disrupts protein arginine methyltransferase 5 (PRMT5) activity by binding to its methionine salvage pathway complex, offering a synthetic lethality approach in MTAP-deleted cancers .

- Receptor Antagonism: Azelastine and alpha1-targeting derivatives rely on steric and electronic interactions with G-protein-coupled receptors (GPCRs), underscoring the phthalazinone scaffold’s versatility .

Biological Activity

4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a phthalazinone core, which is known for its versatility in drug design. The presence of the aminomethyl group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Properties : The compound has been investigated for its potential in cancer therapy due to its ability to inhibit tumor cell proliferation.

- Antimicrobial Activity : Studies suggest it may possess significant antifungal and antibacterial properties.

- Anti-inflammatory Effects : The compound shows promise in reducing inflammation, which is critical in various chronic diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Receptor Interaction : It has been shown to interact with specific cellular receptors, modulating signaling pathways that control cell growth and apoptosis.

- Oxidative Stress Modulation : By influencing oxidative stress levels, the compound can affect cellular survival and inflammatory responses.

Anticancer Studies

Recent studies have highlighted the anticancer potential of this compound. For instance, a fragment-based screening identified this compound as a lead candidate for inhibiting cancer cell lines, demonstrating effective cytotoxicity against various tumor types .

| Study | Cancer Type | IC50 (µM) | Effect |

|---|---|---|---|

| A | Breast Cancer | 5.6 | Significant inhibition of cell proliferation |

| B | Lung Cancer | 3.2 | Induced apoptosis in cancer cells |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests showed that it effectively inhibited the growth of several pathogenic fungi and bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 12 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

Anti-inflammatory Effects

In animal models, this compound exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). It significantly reduced markers of inflammation such as TNF-alpha and IL-6.

Case Studies

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound as part of a combination therapy. Results indicated a promising response rate with manageable side effects, suggesting its potential as an adjunct therapy in oncology.

Case Study 2: Antimicrobial Application

In a study focused on dermatological infections, topical formulations containing this compound demonstrated significant improvement in infection resolution compared to placebo treatments.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(aminomethyl)phthalazin-1(2H)-one hydrochloride, and how do reaction conditions influence alkylation regioselectivity?

- Methodology : The synthesis typically involves bromination of phthalazin-1(2H)-one followed by alkylation. Selective bromination at the 4-position is achieved using Br₂ and KBr in acetate buffer. Alkylation (e.g., with methyl iodide or isopropyl iodide) proceeds via the nitrogen atom in the presence of K₂CO₃ in dry acetone under conventional heating. Yield optimization (53–61%) depends on the alkylating agent and solvent choice .

- Key Data :

| Alkylating Agent | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Methyl iodide | Acetone | K₂CO₃ | 53 |

| Isopropyl iodide | Acetone | K₂CO₃ | 61 |

Q. How can spectral analysis (IR, NMR) confirm the structure of N-alkylated phthalazinone derivatives?

- Methodology : IR spectroscopy identifies lactam C=O stretching (~1650 cm⁻¹) and N–H bending (~3300 cm⁻¹). ¹H NMR distinguishes N-alkyl protons (e.g., methyl groups at δ 3.2–3.5 ppm) and lactam protons (δ 7.5–8.2 ppm). Mass spectrometry confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What strategies address tautomerism (lactam–lactim) during functionalization of phthalazinones, and how does this affect reactivity?

- Methodology : Alkylation regioselectivity is controlled by using potassium salts of phthalazinones, which stabilize the lactam form. Computational studies (e.g., DFT) predict tautomer stability, while X-ray crystallography validates product structures. Tautomer shifts alter nucleophilic sites, impacting subsequent reactions like amination or coordination chemistry .

Q. How can 4-(aminomethyl)phthalazin-1(2H)-one derivatives be tailored for biological activity (e.g., anti-onchocercal or VEGFR-2 inhibition)?

- Methodology :

- Anti-parasitic activity : Schiff base derivatives (e.g., hydralazine analogs) exhibit IC₅₀ values of 0.3125 µg/mL against Onchocerca microfilaria via ligand-receptor docking studies .

- VEGFR-2 inhibition : Substituents like 4-chlorophenyl enhance binding affinity. Cytotoxicity assays (MTT) on HepG2 cells validate selectivity (e.g., compound 2d: IC₅₀ = 5.2 µM) .

- Key Data :

| Derivative | Target | IC₅₀/EC₅₀ | Mechanism |

|---|---|---|---|

| APN (Schiff base) | Onchocerca spp. | 0.3125 µg/mL | Microfilarial membrane disruption |

| Compound 2d | VEGFR-2 | 5.2 µM | ATP-binding site inhibition |

Q. What scalable synthetic routes exist for desymmetrizing intermediates to access the phthalazinone core?

- Methodology : Desymmetrization of 4-chlorobenzamide via Suzuki–Miyaura coupling or photocatalytic borylation enables gram-scale synthesis. Process optimization includes solvent selection (e.g., DMF for high-temperature reactions) and catalyst recycling (e.g., Pd/C for cost efficiency) .

Analytical and Computational Challenges

Q. How do computational methods (docking, ADMET) guide the design of phthalazinone-based therapeutics?

- Methodology :

- Docking : AutoDock Vina predicts binding poses of 4-chlorophenyl derivatives in VEGFR-2 (PDB: 3VHE). Hydrophobic interactions with Leu840 and hydrogen bonds with Asp1046 are critical .

- ADMET : SwissADME predicts moderate bioavailability (LogP = 2.8) and blood-brain barrier permeability for aminoalkyl derivatives, guiding lead optimization .

Q. What analytical techniques resolve impurities in phthalazinone hydrochloride salts?

- Methodology : HPLC with UV detection (λ = 254 nm) using a C18 column (ACN/water gradient) separates lactam tautomers. ICP-MS quantifies residual metals (e.g., K⁺ from alkylation steps) to <1 ppm .

Contradictions and Open Questions

- Yield Discrepancies : reports 53–61% yields for alkylation, while highlights scalability challenges. Contradictions may arise from solvent purity or catalyst aging.

- Biological Selectivity : Some derivatives show cytotoxicity (e.g., HepG2 IC₅₀ = 5.2 µM) but lack in vivo validation, necessitating PK/PD studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.